3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide
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Overview
Description
3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with an amino group, a sulfonamide group, and a difluoromethylsulfanyl group, making it a unique molecule with interesting properties.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The compound likely interacts with its target enzyme by mimicking the natural substrate, para-aminobenzoic acid (PABA), thereby inhibiting the enzyme’s activity . This inhibition prevents the production of dihydrofolate, tetrahydrofolate, and ultimately hampers bacterial DNA growth and cell division .
Biochemical Pathways
The compound affects the folate synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolate . This disruption leads to a deficiency of tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, the building blocks of DNA .
Result of Action
The ultimate result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting folate synthesis, the compound deprives bacteria of the necessary components for DNA synthesis, leading to a halt in their growth and multiplication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. One common synthetic route includes the following steps:
Nitration: : The benzene ring is nitrated to introduce a nitro group, forming nitrobenzene.
Reduction: : The nitro group is reduced to an amino group, yielding aniline.
Sulfonation: : The aniline is sulfonated to introduce the sulfonamide group, forming the sulfonamide derivative.
Fluorination: : The sulfonamide derivative undergoes fluorination to introduce the difluoromethylsulfanyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: : Nucleophiles like ammonia, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitro compounds.
Reduction: : Amines, hydrazines.
Substitution: : Amides, sulfonamides, and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological pathways and mechanisms.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets can be explored for the development of new drugs.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide
3-amino-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide
Uniqueness
3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide is unique due to its specific substitution pattern, which includes the difluoromethylsulfanyl group. This group imparts distinct chemical and physical properties compared to similar compounds, making it suitable for specialized applications.
Properties
IUPAC Name |
3-amino-N-[4-(difluoromethylsulfanyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2S2/c14-13(15)20-11-6-4-10(5-7-11)17-21(18,19)12-3-1-2-9(16)8-12/h1-8,13,17H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPISBFZHWKBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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